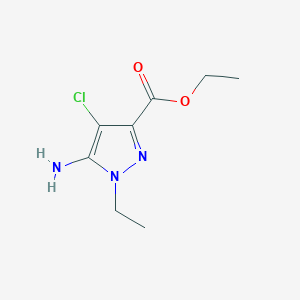
4-(3-Amino-propoxy)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-propoxy)-phenol is an organic compound characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenol ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-propoxy)-phenol typically involves the reaction of 4-hydroxyphenol with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Scientific Research Applications
4-(3-Amino-propoxy)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Amino-propoxy)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-(3-Aminopropyl)phenol
- 4-(3-Hydroxypropoxy)phenol
- 4-(3-Methoxypropoxy)phenol
Comparison: 4-(3-Amino-propoxy)-phenol is unique due to the presence of both an amino group and a propoxy chain attached to the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, which may only contain one of these functional groups.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(3-aminopropoxy)phenol |
InChI |
InChI=1S/C9H13NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7,10H2 |
InChI Key |
WCXSXGFQXQQLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)









![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)

